molecular formula C12H15NO2 B13246426 (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine

Cat. No.: B13246426
M. Wt: 205.25 g/mol
InChI Key: XYLMEVHGHKCVHB-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C12H15NO2 It is characterized by the presence of a benzofuran moiety attached to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine typically involves the reaction of benzofuran derivatives with methoxyethylamine under controlled conditions. One common method involves the use of a benzofuran-2-carbaldehyde precursor, which undergoes reductive amination with 2-methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzofuran moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol.

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carbaldehyde: A precursor in the synthesis of (1-Benzofuran-2-ylmethyl)(2-methoxyethyl)amine.

    2-Methoxyethylamine: Another precursor used in the synthesis.

    Benzofuran-2-ylmethanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran moiety provides aromatic stability, while the methoxyethylamine group offers potential for various chemical modifications and biological interactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-2-methoxyethanamine

InChI

InChI=1S/C12H15NO2/c1-14-7-6-13-9-11-8-10-4-2-3-5-12(10)15-11/h2-5,8,13H,6-7,9H2,1H3

InChI Key

XYLMEVHGHKCVHB-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC2=CC=CC=C2O1

Origin of Product

United States

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